molecular formula C9H17NO3 B2688907 tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate CAS No. 2059911-28-1

tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B2688907
CAS No.: 2059911-28-1
M. Wt: 187.239
InChI Key: VSLZXCDAPVPGOX-NKWVEPMBSA-N
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Description

tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a hydroxyl group at the C4 position and a tert-butoxycarbonyl (Boc) group at C2. Its stereochemistry (2R,4S) is essential for modulating biological activity, as slight changes in configuration can significantly alter receptor binding or metabolic stability.

The synthesis typically involves multi-step processes, including protection/deprotection strategies (e.g., tert-butyldimethylsilyl (TBS) for hydroxyl groups) and catalytic hydrogenation, as seen in related compounds . Characterization relies on advanced analytical techniques such as NMR, HRMS, and IR spectroscopy to confirm stereochemical purity and structural integrity .

Properties

IUPAC Name

tert-butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7-4-6(11)5-10-7/h6-7,10-11H,4-5H2,1-3H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLZXCDAPVPGOX-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities of the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .

Biology and Medicine: Its structural features can be exploited to interact with specific biological targets, leading to the development of new therapeutic agents .

Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate and its analogs:

Compound Name Substituents (C2/C4) Stereochemistry Key Features Biological/Physicochemical Properties Ref.
This compound -COO^tBu / -OH 2R,4S Boc-protected carboxylate; hydroxyl at C4 Intermediate for anticancer agents; polar due to -OH
tert-Butyl (2S,4R)-4-hydroxy-2-(2-(4-octylphenyl)acetyl)pyrrolidine-1-carboxylate (23a) -COO^tBu / -OH; 4-octylphenylacetyl at C2 2S,4R Lipophilic side chain at C2 Enhanced membrane permeability; tested for anticancer activity
tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate -COO^tBu / -OH; -CH2OH at C2 2S,4S Hydroxymethyl group at C2 Higher hydrophilicity; potential for glycosylation
tert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride -COO^tBu / -NH2; -CH2OH at C2 2R,4S Amino group at C4; charged hydrochloride form Improved solubility; candidate for peptide mimetics
tert-Butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate -COO^tBu / -OH; -CN at C2 2S,4R Electron-withdrawing cyano group at C2 Stabilizes enolate intermediates; used in asymmetric synthesis

Structural and Stereochemical Variations

  • C2 Modifications: The introduction of a 4-octylphenylacetyl group (23a) enhances lipophilicity, favoring interactions with hydrophobic targets like sphingosine-1-phosphate receptors . A hydroxymethyl group () increases polarity, making the compound more suitable for aqueous-phase reactions. The cyano group () introduces rigidity and electronic effects, influencing reactivity in nucleophilic additions.
  • C4 Modifications :

    • Replacement of -OH with -NH2 () alters hydrogen-bonding capacity and basicity, impacting solubility and target binding.

Biological Activity

tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine backbone with a hydroxyl group at the 4-position and a tert-butyl ester at the 2-position. Its molecular formula is C10H17NO3C_{10}H_{17}NO_3, with a molecular weight of approximately 187.24 g/mol. The specific stereochemistry at the 2R and 4S positions is crucial for its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl and ester groups facilitate hydrogen bonding and other interactions that can modulate enzyme activities or receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may be beneficial in drug development for conditions such as cancer and viral infections.
  • Receptor Modulation : Its structural features allow it to bind selectively to certain receptors, influencing various biochemical pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activities, particularly in the fields of oncology and virology.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit enzymes related to tumor growth and viral replication.,
Anticancer PropertiesDemonstrated effectiveness in preclinical models for various cancers, including prostate cancer.
Antiviral EffectsExplored as a candidate for developing antiviral agents targeting specific viral pathways.,

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental settings:

  • Anticancer Activity : A study demonstrated that this compound effectively inhibited cell proliferation in prostate cancer cell lines through enzyme inhibition pathways. The results indicated a dose-dependent response, showcasing its potential as a therapeutic agent .
  • Antiviral Research : In vitro studies have shown that this compound can interfere with viral replication mechanisms, suggesting its utility in developing antiviral drugs.
  • Mechanistic Insights : Research utilizing molecular docking simulations revealed that the compound binds effectively to target proteins involved in cancer progression, providing insights into its mechanism of action.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds possessing similar structures but differing stereochemistry.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
tert-Butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylateStereochemistry differs at position 2Potentially different enzyme inhibition profiles
Methyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylateDifferent functional groupsExhibits neuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis typically involves coupling reactions using mixed anhydrides. For example, carboxylate precursors are activated with reagents like isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) to form mixed anhydrides, followed by nucleophilic substitution with hydroxylamine derivatives. Stereochemical control at the 2R,4S positions is achieved through chiral starting materials or resolution via chromatography. Key steps include LC-MS monitoring of intermediate formation and purification by flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • NMR : The 1^1H NMR spectrum should show distinct signals for the tert-butyl group (singlet at ~1.4 ppm) and hydroxyl protons (broad peak at ~5 ppm). Stereochemistry is confirmed via coupling constants (e.g., J2R,4SJ_{2R,4S} in NOESY/ROESY experiments).
  • HRMS : Accurate mass analysis (e.g., [M+H]+^+) validates molecular weight.
  • IR : Hydroxyl stretches (3200–3600 cm1^{-1}) and carbonyl peaks (~1700 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize hydrogenation steps in derivative synthesis to preserve stereochemical integrity?

  • Methodological Answer : Catalytic hydrogenation (e.g., using Pd/C under H2_2) requires careful control of reaction time and pressure. For example, over-hydrogenation of α,β-unsaturated intermediates can lead to racemization. Monitoring via TLC or LC-MS ensures selective reduction. Post-reaction, rapid quenching and low-temperature workup minimize epimerization. Enantiomeric purity is verified by chiral HPLC or comparing optical rotation values with literature standards .

Q. What strategies resolve contradictory NMR data when analyzing diastereomeric impurities in this compound?

  • Methodological Answer : Contradictions often arise from overlapping signals or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish diastereomers.
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hydroxyl proton exchange).
  • Spectral Spiking : Adding authentic samples to the mixture identifies impurity peaks.
  • Computational Modeling : DFT calculations predict chemical shifts for comparison with experimental data .

Q. How can X-ray crystallography be leveraged to confirm the absolute configuration of derivatives?

  • Methodological Answer : Co-crystallization with heavy atoms (e.g., via halogenated derivatives) enhances diffraction quality. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Refinement using SHELXL or similar software (with Flack parameter analysis) confirms absolute configuration. Cross-validation against NMR and optical rotation data ensures consistency .

Data Contradiction & Reproducibility

Q. Why might discrepancies arise in melting point or optical rotation values across studies, and how should they be addressed?

  • Methodological Answer : Variations can result from polymorphic forms, residual solvents, or impurities. Mitigation steps include:

  • Recrystallization : Use solvent systems (e.g., EtOAc/hexane) to isolate pure polymorphs.
  • Karl Fischer Titration : Quantify residual water/solvents.
  • Chiral Purity Assessment : Validate enantiomeric excess via chiral chromatography before reporting optical rotation .

Method Development & Validation

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Flash Chromatography : Silica gel with gradient elution (e.g., 0–100% EtOAc in hexane) separates polar impurities.
  • Prep-HPLC : Useful for resolving closely related diastereomers (C18 columns, acetonitrile/water mobile phases).
  • Acid-Base Extraction : Leverage the compound’s solubility in organic solvents (e.g., CH2_2Cl2_2) versus aqueous acidic/basic washes to remove ionic byproducts .

Stereochemical Considerations

Q. How can dynamic kinetic resolution (DKR) be applied to improve the synthesis of stereoisomers?

  • Methodological Answer : DKR involves chiral catalysts (e.g., enzymes or metal complexes) that racemize stereocenters during reactions, enabling high enantiomeric excess. For example, lipase-catalyzed acylation of intermediates under controlled pH and temperature can shift equilibrium toward the desired (2R,4S) configuration. Reaction progress is monitored by chiral GC or HPLC .

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